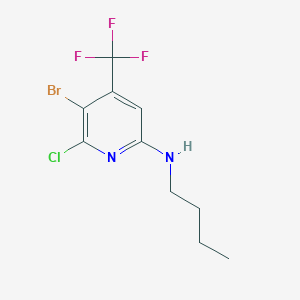
N-(1-carbamothioyl-1-methylpropyl)benzamide
Vue d'ensemble
Description
“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a chemical compound with the molecular formula C12H16N2OS . Its molecular weight is 236.33 .
Molecular Structure Analysis
The InChI code for “N-(1-Carbamothioyl-1-methylpropyl)benzamide” is 1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) .
Physical And Chemical Properties Analysis
“N-(1-Carbamothioyl-1-methylpropyl)benzamide” is a powder . The boiling point and other physical and chemical properties are not specified .
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- The compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide shows antibacterial activity towards gram-positive and gram-negative bacteria (Adam et al., 2016).
- New N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and shown to exhibit in vitro antibacterial and antifungal activity, with some compounds demonstrating significant activity against microbial strains (Belz et al., 2013).
- Compounds based on 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides have been synthesized and screened for their antifungal activity, revealing significant inhibitory effects against various yeast and filamentous fungal strains (Limban et al., 2019).
Synthesis and Characterization
- The synthesis, characterization, and crystal structures of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives and their metal complexes have been reported, highlighting their potential in coordination chemistry (Binzet et al., 2009).
Mechanism of Action and Reaction Studies
- Detailed reaction mechanisms for the formation of N-(carbomylcarbamothioyl)benzamide have been computed, providing insights into the chemical processes and potential applications in synthetic chemistry (Odame, 2018).
Corrosion Inhibition
- The corrosion inhibition property of N-(phenylcarbamothioyl)benzamide (PCB) on mild steel in acidic solution has been investigated, indicating its potential application in protecting metals from corrosion (Gopiraman et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-12(2,11(13)16)14-10(15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVKRXLBZMKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioyl-1-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



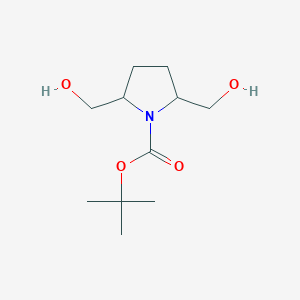
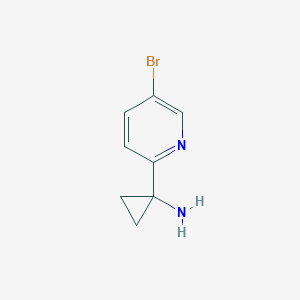
![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
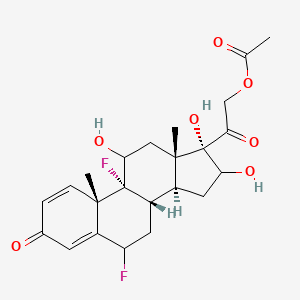
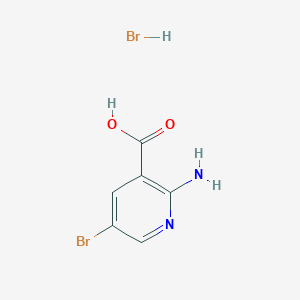
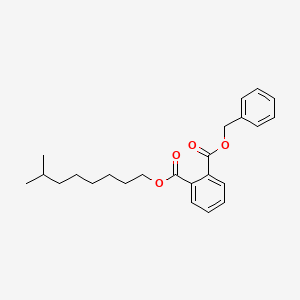

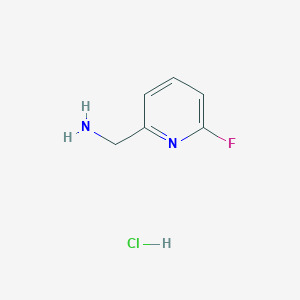

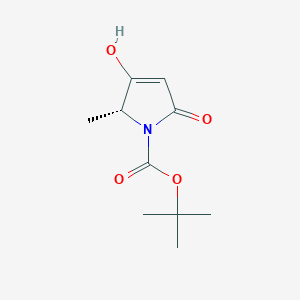
![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)

